4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine is a chemical compound characterized by its unique molecular structure, which includes a thieno[2,3-d]pyrimidine core with a chlorine atom and a methylsulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study biological processes. Its ability to interact with specific molecular targets makes it useful in biochemical assays and drug discovery.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of materials with unique properties. Its incorporation into polymers or coatings can enhance their performance.
Mechanism of Action
The mechanism by which 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-2-(methylsulfonyl)pyrimidine
2-(Methylsulfonyl)thieno[2,3-d]pyrimidine
4-Chlorothieno[2,3-d]pyrimidine
Uniqueness: 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to similar compounds
This comprehensive overview highlights the significance of this compound in various scientific fields. Its versatile synthesis methods, diverse chemical reactions, and broad range of applications make it a valuable compound for research and industry.
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Properties
IUPAC Name |
4-chloro-2-methylsulfonylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S2/c1-14(11,12)7-9-5(8)4-2-3-13-6(4)10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQKJMWBLDCZDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(C=CS2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621237 | |
Record name | 4-Chloro-2-(methanesulfonyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
598298-11-4 | |
Record name | 4-Chloro-2-(methanesulfonyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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